molecular formula C14H14N4O4 B2927121 5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 1144459-09-5

5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione

Cat. No.: B2927121
CAS No.: 1144459-09-5
M. Wt: 302.29
InChI Key: GTVDWKBERYKDKR-UHFFFAOYSA-N
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Description

5-(4-Hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a bicyclic pyrimidine derivative characterized by a fused pyrimido[4,5-d]pyrimidine core with three ketone groups (trione), a 4-hydroxyphenyl substituent at position 5, and methyl groups at positions 1 and 2.

Properties

IUPAC Name

5-(4-hydroxyphenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c1-17-11-9(12(20)18(2)14(17)22)10(15-13(21)16-11)7-3-5-8(19)6-4-7/h3-6,10,19H,1-2H3,(H2,15,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVDWKBERYKDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)O)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with barbituric acid derivatives under acidic or basic conditions, followed by cyclization and methylation steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or chromatography are essential to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives, altering its biological activity.

    Substitution: Various substitution reactions can occur at the phenyl or pyrimidine rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide).

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, it has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, making it a subject of ongoing pharmaceutical research .

Industry

Industrially, it can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical Properties

The substituent on the phenyl ring significantly influences melting points (MP) and spectral properties. Key comparisons include:

Table 1: Melting Points and Substituent Effects
Compound Substituent Melting Point (°C) IR Key Peaks (cm⁻¹) Reference
Target Compound* 4-Hydroxyphenyl Inferred Expected O–H stretch ~3200
4i () 4-Methoxyphenyl >300 (dec.) 3352 (NH), 1681 (C=O)
4h () 4-Chlorophenyl 297–300 1755 (C=O), 1704 (C=O)
4k () 4-Nitrophenyl 246–249 1721 (C=O), 1519 (NO₂)
4b () 2-Hydroxyphenyl 220–222 3486 (O–H), 1748 (C=O)
4d () 4-Methoxyphenyl† 258–287 3405 (NH), 1683 (C=O)

*Note: The target compound’s MP is hypothesized to exceed 300°C (similar to 4i) due to para-substituent symmetry enhancing crystallinity. The hydroxyl group likely introduces hydrogen bonding, increasing MP compared to nitro or chloro analogs .

Spectral and Structural Features

  • IR Spectroscopy : Hydroxyl-containing analogs (e.g., 4b) show broad O–H stretches near 3486 cm⁻¹, while methoxy derivatives (4i, 4d) exhibit NH stretches at ~3350 cm⁻¹ and strong C=O peaks at 1680–1755 cm⁻¹ . The target compound’s IR spectrum would display overlapping O–H (hydroxyl) and C=O bands.
  • NMR : Methyl groups in 1,3-dimethyl derivatives (e.g., 4i) resonate at δ 3.08–3.37 ppm, while aromatic protons in para-substituted phenyl rings appear as multiplets near δ 7.10–7.34 ppm .

Bioactivity Comparisons

Pyrimido[4,5-d]pyrimidine derivatives exhibit antioxidant activity, with IC50 values correlating to substituent electronic effects. For example:

  • Compound 1 () : Styryl-substituted derivative with IC50 = 10.11 ppm (DPPH assay) .
  • Hydroxyphenyl Analogs: The phenolic -OH group in the target compound may enhance radical scavenging compared to methoxy or chloro derivatives due to its hydrogen-donating capacity.

Biological Activity

5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a complex organic compound belonging to the class of pyrimidine derivatives. Its unique structure contributes to various biological activities that have been the subject of recent research. This article explores its mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20H18N4O3
  • Molecular Weight : 362.4 g/mol
  • IUPAC Name : 1,3-dimethyl-5-(4-phenylphenyl)-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione
  • InChI Key : OOSKGBBLTSDWIM-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The hydroxyl group allows for hydrogen bonding with target proteins or enzymes, while the hydrophobic biphenyl moiety enhances interactions through hydrophobic effects. These interactions can modulate enzymatic activity and cellular signaling pathways.

Antiparasitic Activity

Recent studies have highlighted the potential of pyrimido[5,4-d]pyrimidine derivatives in combating neglected tropical diseases such as sleeping sickness and leishmaniasis. In vitro evaluations demonstrated that certain derivatives exhibited low micromolar activity against Trypanosoma brucei and Leishmania infantum, with IC50 values ranging from 0.9 to 13.4 μM. Notably, one derivative showed a selectivity index (SI) greater than 10 against both parasites .

CompoundTarget ParasiteIC50 (μM)Selectivity Index
4cT. brucei0.94>107
4cL. infantum3.13>32

Cytotoxicity Studies

The cytotoxic effects of the compound were assessed against the THP1 cell line. Most tested compounds demonstrated acceptable cytotoxicity profiles with selectivity towards parasitic cells over human cells.

Study on Antitrypanosomal Activity

A study synthesized several pyrimido[5,4-d]pyrimidines and evaluated their activity against Trypanosoma brucei. The most active compound was identified as derivative 4c with significant potency (IC50 = 0.94 μM) and a high selectivity index . This finding supports the potential development of new antitrypanosomal agents based on this scaffold.

Synthesis and Evaluation of New Derivatives

Research has focused on developing new synthetic routes for pyrimido derivatives to enhance their biological activity and reduce toxicity. A novel method involving TBHP-mediated oxidative synthesis has shown promise in producing substituted pyrimido compounds efficiently .

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